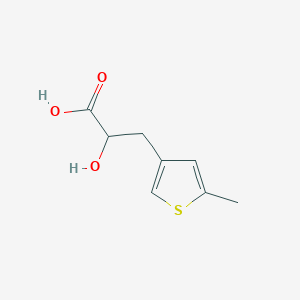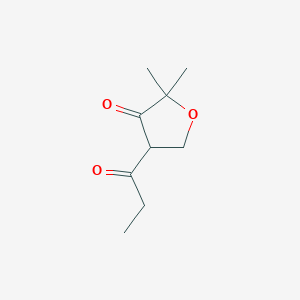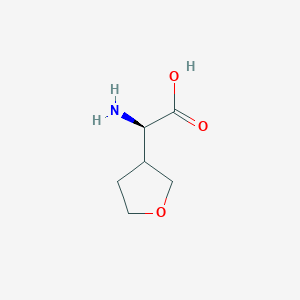
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid is an organic compound with a unique structure that includes an amino group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with amino acids under specific conditions. One common method includes the use of oxolane-3-carboxylic acid, which is reacted with ammonia or an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. Purification steps such as crystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(oxolan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-2-(oxolan-2-yl)acetic acid
- (2R)-2-Amino-2-(oxolan-4-yl)acetic acid
- (2R)-2-Amino-2-(tetrahydrofuran-3-yl)acetic acid
Uniqueness
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid is unique due to the specific position of the amino group and the oxolane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4?,5-/m1/s1 |
InChI Key |
HAKFKLNJIKJGET-BRJRFNKRSA-N |
Isomeric SMILES |
C1COCC1[C@H](C(=O)O)N |
Canonical SMILES |
C1COCC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


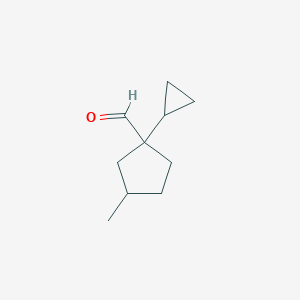
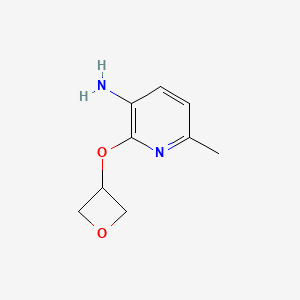
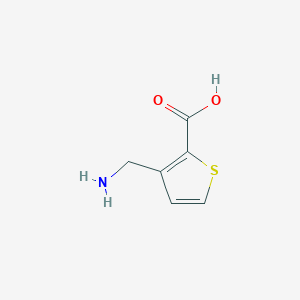

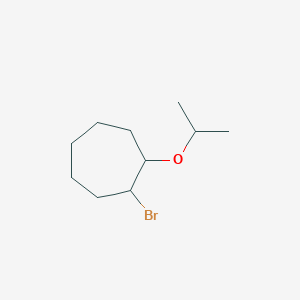
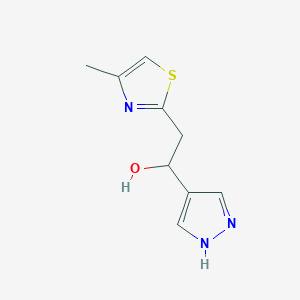

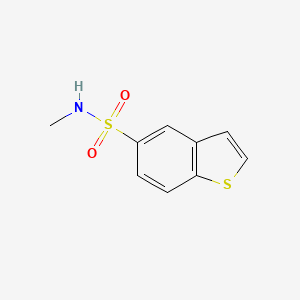
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
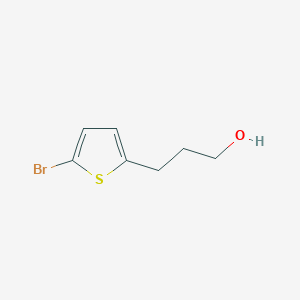
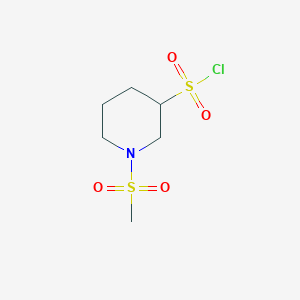
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
